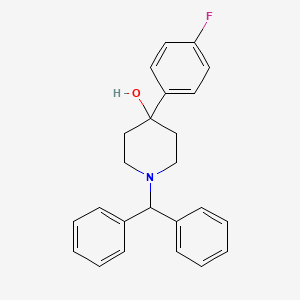
1-Benzhydryl-4-(4-fluorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzhydryl group and a fluorophenyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 4-fluorobenzaldehyde.
Formation of Intermediate: The reaction between benzhydryl chloride and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with piperidine in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Chemical Reactions Analysis
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Hydrogenation: Hydrogenation reactions can be performed using hydrogen gas and a catalyst like palladium on carbon to reduce double bonds or aromatic rings
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent and has been evaluated for its activity in seizure models.
Pharmacology: It has been investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV-1 infections.
Neuroscience: The compound has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
CCR5 Antagonism: The compound acts as an antagonist of the CCR5 receptor, which is involved in the entry of HIV-1 into host cells.
Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in the brain.
Comparison with Similar Compounds
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
1-benzhydryl-4-(3-fluorophenyl)piperidin-4-ol: This compound has a similar structure but with a fluorine atom in a different position on the phenyl ring.
1-benzhydryl-4-(4-chlorophenyl)piperidin-4-ol: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
1-benzhydryl-4-(4-methylphenyl)piperidin-4-ol: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Properties
Molecular Formula |
C24H24FNO |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C24H24FNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
InChI Key |
WBNMPDBWSUFASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















